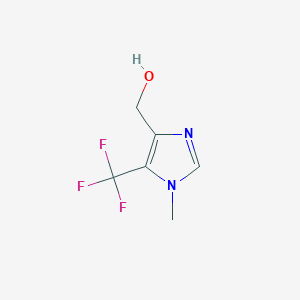
3-(Trifluoromethyl)quinolin-5-amine
Übersicht
Beschreibung
3-(Trifluoromethyl)quinolin-5-amine is a quinoline derivative. It has a CAS Number of 1824276-05-2 and a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-(Trifluoromethyl)quinolin-5-amine, often involves reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other methods include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The InChI Code for 3-(Trifluoromethyl)quinolin-5-amine is 1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2 .Chemical Reactions Analysis
Quinoline derivatives, including 3-(Trifluoromethyl)quinolin-5-amine, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also be involved in the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)quinolin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 .Wissenschaftliche Forschungsanwendungen
- Antibacterial Activity : Fluorinated quinolines, including 3-(trifluoromethyl)quinolin-5-amine, exhibit potent antibacterial properties . Researchers explore their potential as novel antibiotics.
- Antineoplastic Agents : Some fluorinated quinolines have demonstrated antineoplastic activity, making them promising candidates for cancer treatment .
- Enzyme Inhibition : Quinolines can inhibit various enzymes, leading to potential therapeutic applications .
- Cell Proliferation Inhibition : Novel 2-(trifluoromethyl)quinolin-4-amines have shown anti-proliferative activity against HeLa cell lines .
- Liquid Crystals : Fluorinated quinolines contribute to liquid crystal formulations .
- Cyanine Dyes : Quinoline-based dyes find use in commercial production .
- Researchers investigate synthetic routes for quinolines, aiming for greener and more sustainable processes .
Medicinal Chemistry and Drug Development
Biological Studies
Materials Science and Industrial Applications
Agriculture
Chemical Synthesis and Green Chemistry
Pharmaceuticals
Safety and Hazards
Zukünftige Richtungen
The future directions for 3-(Trifluoromethyl)quinolin-5-amine and similar compounds could involve further exploration of their various biological activities. Trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years, indicating their potential for therapeutic applications .
Wirkmechanismus
Mode of Action
It is known that the trifluoromethyl group in organic compounds often contributes to their biological activity . The trifluoromethyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and interact with its targets .
Biochemical Pathways
It is known that compounds containing a trifluoromethyl group can have various pharmacological activities
Pharmacokinetics
The trifluoromethyl group can enhance the lipophilicity of a compound, which can potentially improve its bioavailability .
Result of Action
One study found that a compound with a similar structure showed anti-proliferative activity against a non-small cell lung cancer cell line
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)quinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMXQQDABAFPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)quinolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)





![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)


![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)